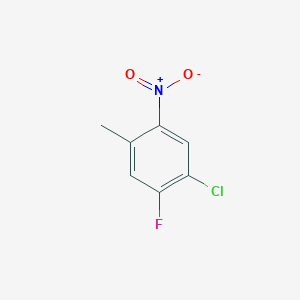

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Übersicht

Beschreibung

“1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” is a chemical compound used as a pharmaceutical intermediate . It is also used as a Ceritinib intermediate .

Synthesis Analysis

The synthesis of “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” involves complex chemical reactions . The molecule is essentially planar with a dihedral angle of 6.2 (3) ° between the nitro group and the phenyl ring .Molecular Structure Analysis

The molecular formula of “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” is C7H5ClFNO2 . The average mass is 189.572 Da and the monoisotopic mass is 188.999283 Da .Chemical Reactions Analysis

The chemical reactions involving “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” are complex and involve multiple steps .Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” is 189.57 g/mol . It has a topological polar surface area of 45.8 Ų .Wissenschaftliche Forschungsanwendungen

- Field: Chemistry

- Application: The compound 1-Chloro-2-methyl-4-nitrobenzene, also called 2-chloro-5-nitrotoluene, belongs to the family of chlorinated nitroaromatic compounds. These are important building blocks for the synthesis of diverse heterocycles and a number of industrial chemicals .

- Method: The title compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation .

- Results: The compound crystallizes in the monoclinic space group P 2 1 /n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3) °, V = 685.96 (10) Å 3 .

- Field: Organic Chemistry

- Application: 2-Chloro-1-fluoro-4-nitrobenzene undergoes reduction in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .

- Method: The reduction process is carried out under microwave irradiation .

- Results: The reduction yields a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .

Synthesis and Crystal Structure

Reduction in the Presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU)

- Field: Organic Chemistry

- Application: A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .

- Method: The reaction is carried out in ethanol solution at room temperature .

- Results: The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine .

- Field: Industrial Chemistry

- Application: 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes, drugs, and pesticides . It is found in industrial wastes and is a serious environmental pollutant .

- Method: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Nucleophilic Aromatic Substitution

Industrial Production of Azo and Sulfur Dyes, Drugs, and Pesticides

- Field: Organic Chemistry

- Application: 1-chloro-2-nitrobenzene reacts with dinitrogen pentoxide in dichloromethane. This reaction is strongly catalysed by H-Faujasite-720 (zeolite) .

- Method: The reaction is carried out in dichloromethane .

- Results: The specific results or outcomes obtained are not provided in the source .

- Field: Industrial Chemistry

- Application: 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes, drugs, and pesticides . It is found in industrial wastes and is a serious environmental pollutant .

- Method: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Reaction with Dinitrogen Pentoxide

Production of Azo and Sulfur Dyes, Drugs, and Pesticides

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMBGOGKOKTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459039 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | |

CAS RN |

118664-99-6 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

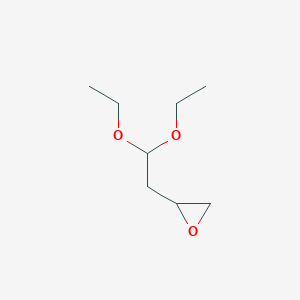

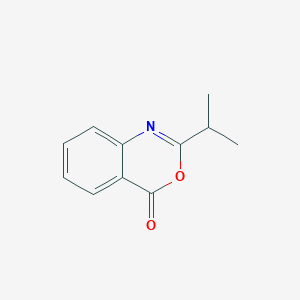

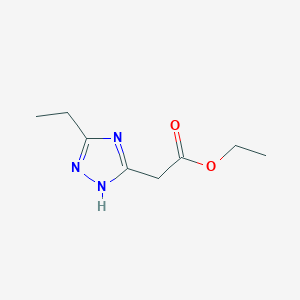

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)